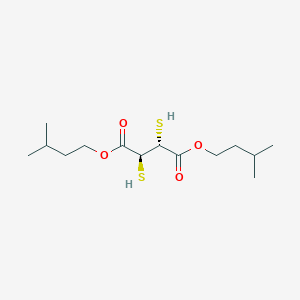
Di-(isoamyl)dimercaptosuccinate
Description
Di-(isoamyl)dimercaptosuccinate (CAS 118908-63-7) is a chelating agent derived from dimercaptosuccinic acid (DMSA), where the carboxylic acid groups are esterified with isoamyl (3-methylbutyl) substituents. Its molecular formula is C₁₄H₂₆O₄S₂, and it belongs to a class of compounds known for their metal-chelating properties, particularly in heavy metal detoxification .
Properties
CAS No. |
118908-63-7 |
|---|---|
Molecular Formula |
C14H24O4S2-2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
InChI Key |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
Isomeric SMILES |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
Canonical SMILES |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Synonyms |
di-(isoamyl)dimercaptosuccinate DiADMS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate typically involves the esterification of (2S,3R)-2,3-bis(sulfanyl)butanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Comparative Properties of Dimercaptosuccinate Derivatives
Key Observations:
Molecular Weight and Substituent Size: this compound has the highest molecular weight (322.48 g/mol) due to its bulky isoamyl groups. This contrasts with DMSA (182.22 g/mol), which lacks ester groups . Larger substituents (e.g., isoamyl vs.
Chelation Efficacy: Evidence from lead-poisoning studies shows that diethyl dimercaptosuccinate (DEMSA) is effective in mobilizing lead, comparable to DMSA and sodium 2,3-dimercaptopropane-1-sulfonate (DPMS) .
Applications :
- DMSA : Widely used clinically for lead and mercury detoxification due to its high affinity for soft metals and low toxicity .
- This compound : Likely employed in scenarios requiring enhanced lipid solubility, such as crossing the blood-brain barrier or targeting intracellular metal deposits.
- Diisobutyl and Diisopropyl esters : Used in research settings to study structure-activity relationships in chelation therapy .
Research Findings and Mechanistic Insights
- Lead Mobilization : In murine models, DMSA and DEMSA significantly reduce lead levels in kidneys, bones, and brains. The isoamyl variant’s larger ester groups may prolong half-life but could hinder rapid renal excretion, a critical factor in acute poisoning .
- Solubility and Bioavailability : The isoamyl group’s branched structure (3-methylbutyl) may improve oral absorption compared to shorter-chain esters, though this requires empirical validation .
- Toxicity Profile : DMSA’s safety is well-documented, but esterified derivatives like this compound may exhibit different metabolic pathways, necessitating toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


